N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide
Description
N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a thiophene ring at position 2. The thiazole moiety is linked via a methylene bridge to a propanamide chain bearing a phenylthio group.
Key structural attributes include:
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS3/c1-13-16(24-18(20-13)15-8-5-10-23-15)12-19-17(21)9-11-22-14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKWWHAAJTYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their properties:
*Estimated based on molecular formulas.
Key Comparative Insights
Substituent Effects on Bioactivity: Thiophene vs. Pyridine/Phenyl: The target compound’s thiophene substituent may confer distinct electronic properties compared to pyridine (e.g., P6) or phenyl (e.g., compound 3) groups. Fluorinated vs. Phenylthio Chains: Pesticidal compounds like P6 and FA7 feature fluorinated thioethers (e.g., -S-CF3), which increase metabolic stability and lipophilicity compared to the target’s phenylthio group .
Physical Properties: Melting Points: Amino-thiazole derivatives (e.g., 7c–7f) exhibit lower melting points (134–178°C) compared to triazole-thiones (~200–250°C inferred from ), likely due to reduced hydrogen-bonding capacity in the target compound . Spectroscopic Data: The target’s IR spectrum would likely show νC=S (1243–1258 cm⁻¹) and νNH (3150–3319 cm⁻¹) bands, consistent with thioamide and amine functionalities in analogous compounds .
Biological Activity Trends: Anticancer Potential: Thiazole-carbothioamide derivatives (e.g., compound 3) demonstrate potent activity against HepG-2 cells (IC50 < 2 µg/mL), suggesting that the target’s phenylthio chain could be optimized for similar efficacy . Pesticidal Applications: Pyridine-thiazole hybrids (e.g., P6, FA7) are effective in pest control, implying that the target’s thiophene-thiazole core may warrant evaluation in agrochemical screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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